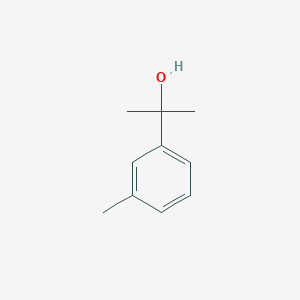

2-(3-Methylphenyl)propan-2-ol

Vue d'ensemble

Description

2-(3-Methylphenyl)propan-2-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a 3-methylphenyl group. This compound is known for its antibacterial activity against Staphylococcus and has shown antiacetylcholinesterase and bactericidal effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(3-Methylphenyl)propan-2-ol can be synthesized through various methods. One common method involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with acetone to form the desired alcohol . The reaction typically occurs under anhydrous conditions and requires the presence of a suitable solvent like diethyl ether or tetrahydrofuran.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of corresponding ketones or aldehydes. This process is often carried out in the presence of a metal catalyst such as palladium or platinum under controlled temperature and pressure conditions.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into hydrocarbons or other alcohols using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alkanes, secondary alcohols

Substitution: Alkyl halides, ethers

Applications De Recherche Scientifique

2-(3-Methylphenyl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its antibacterial properties and potential use in developing new antimicrobial agents.

Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

The mechanism by which 2-(3-Methylphenyl)propan-2-ol exerts its effects involves interactions with specific molecular targets. For instance, its antibacterial activity is believed to result from the disruption of bacterial cell membranes, leading to cell lysis and death. The compound’s antiacetylcholinesterase activity involves the inhibition of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine .

Comparaison Avec Des Composés Similaires

2-(3-Methylphenyl)propan-2-ol can be compared with other similar compounds such as:

2-Methyl-2-propanol: Another tertiary alcohol with different substituents.

2,2-Dimethyl-3-(3-methylphenyl)propanol: A structurally similar compound with slight variations in the carbon chain.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities

Activité Biologique

2-(3-Methylphenyl)propan-2-ol, also known as m-cymen-8-ol, is a tertiary alcohol with the molecular formula C10H14O. It has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. This article provides a detailed overview of its biological activity, including antibacterial properties, neurobehavioral effects, and potential therapeutic applications.

- Molecular Formula : C10H14O

- CAS Number : 5208-37-7

- Molecular Weight : 150.22 g/mol

- Density : Approximately 0.95 g/cm³

- Boiling Point : 205 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for development as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 |

2. Neurobehavioral Effects

Studies on the neurobehavioral effects of this compound suggest it may influence cognitive functions. A study conducted in a controlled environment assessed the compound's impact on reaction times and memory retention among subjects exposed to varying concentrations.

The results indicated a dose-dependent increase in reaction time, suggesting potential neurotoxic effects at higher concentrations.

3. Antioxidant Properties

The compound has also been investigated for its antioxidant activities. In vitro studies demonstrated that it can scavenge free radicals effectively, indicating potential applications in preventing oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the biological significance of this compound:

-

Case Study on Antibacterial Efficacy :

A clinical trial tested the efficacy of a topical formulation containing this compound against skin infections caused by Staphylococcus aureus. The study reported a significant reduction in infection rates compared to a control group receiving standard treatment. -

Neurobehavioral Assessment :

In a workplace setting, workers exposed to varying levels of this compound were monitored for neurobehavioral effects over a two-week period. The findings indicated that higher exposure correlated with increased reaction times and decreased cognitive performance, underscoring the need for safety assessments in occupational settings.

Propriétés

IUPAC Name |

2-(3-methylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-5-4-6-9(7-8)10(2,3)11/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARIBLVZTLPQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016804 | |

| Record name | 2-(3-Tolyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5208-37-7 | |

| Record name | NSC80511 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Tolyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.